5-Piperazin-1-yl-2-cyanobenzoic acid

Description

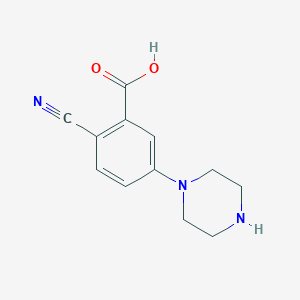

5-Piperazin-1-yl-2-cyanobenzoic acid is a heterocyclic compound featuring a benzoic acid backbone substituted with a cyano (-CN) group at position 2 and a piperazine ring at position 4.

Properties

Molecular Formula |

C12H13N3O2 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

2-cyano-5-piperazin-1-ylbenzoic acid |

InChI |

InChI=1S/C12H13N3O2/c13-8-9-1-2-10(7-11(9)12(16)17)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2,(H,16,17) |

InChI Key |

LZHCVDAIVVQLAF-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=CC(=C(C=C2)C#N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-Piperazin-1-yl-2-cyanobenzoic acid typically involves multi-step procedures. One common method includes the reaction of 2-cyanobenzoic acid with piperazine under specific conditions to form the desired product . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Piperazin-1-yl-2-cyanobenzoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The piperazine ring allows for substitution reactions, where different substituents can be introduced using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

5-Piperazin-1-yl-2-cyanobenzoic acid has a wide range of scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: This compound is used in the study of biological pathways and interactions due to its structural properties.

Mechanism of Action

The mechanism of action of 5-Piperazin-1-yl-2-cyanobenzoic acid involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with neurotransmitter receptors, such as dopamine and serotonin receptors, making it a potential candidate for antipsychotic drugs . The cyanobenzoic acid moiety may also contribute to its biological activity by interacting with enzymes or other proteins involved in metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and functional group contributions among 5-Piperazin-1-yl-2-cyanobenzoic acid and related compounds:

| Compound Name | CAS Number | Key Functional Groups | Molecular Features |

|---|---|---|---|

| This compound | Not provided | Benzoic acid, cyano, piperazine | Acidic proton, planar aromatic core |

| 2-[4-(Fmoc)piperazin-1-yl]acetic acid | 180576-05-0 | Fmoc-protected piperazine, acetic acid | Bulky Fmoc group, carboxylate for coupling |

| 3-(Pyridin-2-yl)piperazin-2-one | 1246548-67-3 | Piperazinone, pyridine | Lactam ring, basic pyridine nitrogen |

| 5-Methyl-2-(piperazin-1-yl)-1,3-benzoxazole | Not provided | Benzoxazole, piperazine, methyl | Electron-deficient heterocycle, lipophilic |

Key Observations :

- This compound combines acidity (benzoic acid) and hydrogen-bonding capacity (piperazine), making it suitable for coordination chemistry or as a pharmacophore in drug design.

- 2-[4-(Fmoc)piperazin-1-yl]acetic acid () is tailored for peptide synthesis, where the Fmoc group enables temporary amine protection during solid-phase synthesis. Its acetic acid moiety facilitates conjugation to resins or other molecules.

- 3-(Pyridin-2-yl)piperazin-2-one () contains a lactam ring (piperazinone), which reduces basicity compared to free piperazine. The pyridine substituent may enhance solubility or metal-binding properties.

- 5-Methyl-2-(piperazin-1-yl)-1,3-benzoxazole () features a benzoxazole core, which is electron-deficient and may improve metabolic stability in medicinal chemistry contexts.

Physicochemical and Spectroscopic Properties

A comparison of predicted collision cross-section (CCS) values for 5-Methyl-2-(piperazin-1-yl)-1,3-benzoxazole (from ) highlights its ion mobility characteristics:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 218.12878 | 148.2 |

| [M+Na]+ | 240.11072 | 162.2 |

| [M+NH4]+ | 235.15532 | 156.5 |

Biological Activity

5-Piperazin-1-yl-2-cyanobenzoic acid is an organic compound with significant biological activity, particularly in pharmacological applications. Its structural characteristics, including the piperazine ring and the cyanobenzoic acid moiety, contribute to its interaction with various biological targets. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.

Molecular Formula: C12H13N3O2

Molecular Weight: 231.25 g/mol

IUPAC Name: 2-cyano-5-piperazin-1-ylbenzoic acid

Canonical SMILES: C1CN(CCN1)C2=CC(=C(C=C2)C#N)C(=O)O

Synthesis

The synthesis of this compound typically involves a multi-step process where 2-cyanobenzoic acid reacts with piperazine under controlled conditions. This method allows for the formation of the desired product while maintaining the integrity of its functional groups.

The biological activity of this compound can be attributed to its ability to interact with neurotransmitter receptors, particularly dopamine and serotonin receptors. These interactions suggest a potential role in treating psychiatric disorders, such as schizophrenia or depression . The compound's piperazine structure is known for enhancing binding affinity to these receptors.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related piperazine derivatives have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 8b | MCF-7 | 5.56 |

| 10b | MCF-7 | 11.79 |

| 10d | MCF-7 | 8.57 |

These findings highlight the compound's potential as an antitumor agent, particularly against breast cancer cells .

Antibacterial and Antifungal Activity

In addition to antitumor effects, derivatives of this compound have been evaluated for antibacterial and antifungal activities. The synthesized compounds demonstrated varying degrees of effectiveness against several pathogens:

| Activity Type | Tested Pathogen | Result |

|---|---|---|

| Antibacterial | E. coli | Moderate effect |

| Antifungal | Candida albicans | Significant effect |

These results indicate that the compound may serve as a lead structure for developing new antimicrobial agents .

Case Studies

Several studies have investigated the biological activity of piperazine-containing compounds:

- Antitumor Study on MCF-7 Cells : A series of piperazine derivatives were synthesized and tested for their cytotoxic effects on MCF-7 cells. Compound 8b showed the highest potency with an IC50 value of 5.56 µM, indicating strong potential for further development as an anticancer drug .

- Evaluation Against Bacterial Strains : In a comprehensive study, various piperazine derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds exhibited significant antibacterial activity, suggesting their potential use in treating bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.